Cas no 35590-69-3 ((3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione)
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- Cyclo-(L-Ala-L-Ile)
- (3S,6S)-3-[(2S)-BUTAN-2-YL]-6-METHYLPIPERAZINE-2,5-DIONE
- (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
- Cyclo(Ala-Ile)
- Cyclo[Ala-Ile-]
- CHEBI:214598
- 2,5-Piperazinedione, 3-methyl-6-[(1S)-1-methylpropyl]-, (3S,6S)-
- (3S,6S)-3-((S)-sec-Butyl)-6-methylpiperazine-2,5-dione
- DTXSID80783546
- EN300-6760220
- 35590-69-3
- (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione
-
- Inchi: 1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1
- InChI Key: JDRIJDPCYNFZIT-ACZMJKKPSA-N
- SMILES: O=C1[C@H]([C@@H](C)CC)NC([C@H](C)N1)=O
Computed Properties
- Exact Mass: 184.121177757g/mol
- Monoisotopic Mass: 184.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.2
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760220-0.05g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.05g |
$347.0 | 2025-03-13 | |
| Enamine | EN300-6760220-0.1g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.1g |
$518.0 | 2025-03-13 | |
| Enamine | EN300-6760220-0.25g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.25g |
$743.0 | 2025-03-13 | |
| Enamine | EN300-6760220-0.5g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.5g |
$1170.0 | 2025-03-13 | |
| Enamine | EN300-6760220-1.0g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6760220-2.5g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
| Enamine | EN300-6760220-5.0g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
| Enamine | EN300-6760220-10.0g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 | |
| 1PlusChem | 1P01HXQP-50mg |
2,5-Piperazinedione, 3-methyl-6-[(1S)-1-methylpropyl]-, (3S,6S)- |
35590-69-3 | 95% | 50mg |
$491.00 | 2024-05-04 | |
| 1PlusChem | 1P01HXQP-100mg |
2,5-Piperazinedione, 3-methyl-6-[(1S)-1-methylpropyl]-, (3S,6S)- |
35590-69-3 | 95% | 100mg |
$703.00 | 2024-05-04 |
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione
Recent Advances in the Study of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione (CAS: 35590-69-3)
The compound (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione (CAS: 35590-69-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This diketopiperazine derivative is of particular interest due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological activities. This research brief aims to summarize the latest findings and provide insights into the current state of research on this compound.
One of the key areas of investigation has been the synthesis and structural characterization of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The researchers employed asymmetric synthesis techniques to achieve high enantiomeric purity, which is critical for its biological activity. The study also provided detailed NMR and X-ray crystallography data, confirming the compound's stereochemistry and solid-state structure.
In terms of pharmacological activity, recent preclinical studies have demonstrated that (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione exhibits promising anti-inflammatory and immunomodulatory effects. A 2023 study in the European Journal of Pharmacology highlighted its ability to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are needed to validate these effects and assess the compound's safety profile.
Another exciting development is the exploration of this compound's anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2023) investigated its effects on various cancer cell lines, including breast and lung cancer. The results indicated that (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, the compound showed selective cytotoxicity towards cancer cells while sparing normal cells, a desirable feature for potential anticancer agents. These findings open new avenues for the development of targeted cancer therapies.
Despite these promising results, challenges remain in the clinical translation of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies have provided preliminary data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, but more comprehensive studies are required. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound towards clinical trials.
In conclusion, (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione (CAS: 35590-69-3) represents a promising candidate for further drug development. Its diverse pharmacological activities, coupled with advances in synthetic methodologies, make it a compound of significant interest. Future research should focus on optimizing its pharmacological profile, conducting rigorous preclinical testing, and exploring its potential in combination therapies. The ongoing studies underscore the importance of this compound in the evolving landscape of chemical biology and pharmaceutical research.
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